Cliotide T3 is a member of the cyclotide family, which consists of small, cyclic peptides characterized by their unique structural features and biological activities. Cyclotides like Cliotide T3 are derived from plant precursors and exhibit a variety of functions, including antimicrobial and insecticidal properties. They are notable for their stability due to the presence of disulfide bonds, which contribute to their resistance to proteolytic degradation.
Cliotide T3 was discovered in the plant Clitoria ternatea, commonly known as butterfly pea. This perennial leguminous herb is recognized for its vibrant blue flowers and has been traditionally used in various cultures for its medicinal properties. The extraction and characterization of cyclotides from Clitoria ternatea have garnered significant interest in both agricultural and pharmaceutical research due to their potential therapeutic applications .
Cliotide T3 belongs to the cyclotide class of peptides, which can be further categorized based on their structural motifs. Cyclotides are classified into three main subfamilies: Bracelet, Mobius, and Trypsin inhibitors. Cliotide T3 has been identified within the Mobius subfamily, which is characterized by a specific arrangement of loops and disulfide bonds that contribute to its biological activity .
The synthesis of Cliotide T3 can be achieved through both natural extraction from Clitoria ternatea and chemical synthesis methods. The natural extraction involves isolating the peptide from plant tissues using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for purification and characterization.
The synthesis process requires careful optimization of conditions to ensure proper folding and formation of the cyclic structure. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are utilized to confirm the structural integrity of synthesized peptides .
Cliotide T3 exhibits a distinctive cyclic structure stabilized by three disulfide bonds that create a knotted arrangement. This structure contributes to its stability and biological activity.
The molecular weight of Cliotide T3 is approximately 2,500 Da, typical for cyclotides, which allows it to interact effectively with biological targets while remaining stable in various environments.
Cliotide T3 participates in several biochemical reactions due to its peptide nature:
The reactions involved in forming cyclotides often require specific conditions such as pH adjustments and temperature control to facilitate proper folding and bond formation .
The mechanism by which Cliotide T3 exerts its biological effects is primarily through disruption of microbial membranes or inhibition of proteases.
Studies have demonstrated that concentrations causing 50% hemolysis (HD50) can be determined through hemolytic assays, providing insight into their potency against microbial targets .
Cliotide T3 has potential applications in several fields:
Cliotide T3 is one of ≥15 cyclotides identified in Clitoria ternatea (butterfly pea), with tissue-specific expression patterns spanning flowers, seeds, leaves, stems, roots, and nodules [3] [4]. Genomic analyses reveal that C. ternatea lineages uniquely encode cyclotides among Clitoria species, indicating a recent evolutionary innovation within this taxon. Chromosome-level assembly of the 'Milgarra' cultivar identified 163 albumin-1 loci, 93.3% (152 loci) of which encode functional cyclotide domains – a genomic expansion absent in related legumes like Cajanus cajan (7 loci) or Glycine max (3 loci) [5]. Cliotide T3 expression correlates with developmental stages and is enriched in floral tissues, suggesting adaptive roles in reproductive organ defense.
Table 1: Albumin-1 Gene Family Expansion in Legumes
Species | Albumin-1 Loci | Functional Cyclotide Domains | Tissue Distribution |
---|---|---|---|
Clitoria ternatea | 163 | 152 (93.3%) | Plant-wide |
Cajanus cajan | 7 | 0 | Seed-specific |
Glycine max | 3 | 0 | Seed-specific |
The emergence of cyclotides in C. ternatea involves atypical genetic mechanisms, including potential horizontal gene transfer (HGT) or convergent evolution. Cyclotide domains in Fabaceae exhibit structural parallels with those in Rubiaceae (e.g., Oldenlandia affinis) and Violaceae (e.g., Viola tricolor), despite lacking direct orthology. Genomic islands in C. ternatea harbor cyclotide-enriched clusters with chimeric architectures, where albumin-1-derived sequences fuse with cyclotide-like domains [2] [5]. Proteomic evidence shows that cliotide precursors share <40% sequence homology with non-Fabaceae cyclotides, yet retain conserved cysteine spacing (C1–C6 disulfide bonds). This suggests HGT-mediated acquisition of cyclization motifs followed by neofunctionalization within legume-specific genomic contexts.
Cliotide T3 belongs to the bracelet subfamily of cyclotides, characterized by the absence of a cis-proline residue in loop 5 and conserved glycine in loop 2. Unlike Möbius-type cyclotides (e.g., kalata B1 from Rubiaceae), cliotide T3 lacks the helical twist typical of Violaceae cyclotides [8]. Genomically, C. ternatea cyclotides cluster in four chromosomal islands grouped by isoelectric point (pI) and net charge, whereas Rubiaceae/Violaceae cyclotides organize into tandem arrays of dedicated genes without albumin-1 fusions [3] [5]. Cliotide T3’s biosynthetic precursor shares a unique chimera structure: N-terminal albumin-1 a-chain linked to a C-terminal cyclotide domain, replacing the ancestral b-chain found in non-cyclotide legumes [5].
Table 2: Structural and Genomic Features of Cyclotides Across Plant Families
Feature | Cliotide T3 (Fabaceae) | Kalata B1 (Rubiaceae) | Cycloviolacin O2 (Violaceae) |
---|---|---|---|
Topological Class | Bracelet | Möbius | Bracelet |
Precursor Type | Albumin-1 chimera | Dedicated cyclotide gene | Dedicated cyclotide gene |
Cys Spacing | C1XXXC2 / C4XC5 | C1XEXC2 / C4XC5 | C1XEXC2 / C4XC5 |
Genomic Organization | Albumin-1-enriched islands | Tandem arrays | Tandem arrays |
The biosynthesis of cliotide T3 relies on the hijacking of albumin-1 genes, which ancestrally encode linear insecticidal peptides (b-chains) in legumes. In C. ternatea, albumin-1 underwent iterative duplications, enabling b-chain replacement by cyclotide domains through exon shuffling [5]. The chimeric precursor consists of:
Notably, the C-terminal Asn residue of cliotide domains serves as a recognition site for asparaginyl endopeptidases (AEPs). C. ternatea evolved neofunctionalized AEP ligases (e.g., butelase-1) that catalyze backbone cyclization via transpeptidation. This machinery is absent in albumin-1-expressing legumes lacking cyclotides [4] [5].
The genomic expansion of cyclotide loci in C. ternatea correlates with enhanced biotic stress adaptation. Key selective forces include:
This evolutionary trajectory mirrors Rubiaceae/Violaceae cyclotides but exploits legume-specific albumin-1 genomic architecture, highlighting convergence in plant defense peptide innovation.
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